

A Guide to Inter-laboratory Comparison of Pentachloroethane Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentachloroethane

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This guide provides a framework for conducting and participating in inter-laboratory comparisons (ILC) for the analysis of **pentachloroethane**. While direct inter-laboratory comparison data for **pentachloroethane** is not readily available in published literature, this document outlines established analytical methodologies, their expected performance, and a standardized workflow to ensure comparability and reliability of results between different laboratories.

Data Presentation: Comparison of Analytical Methods

The analysis of **pentachloroethane**, a volatile organic compound (VOC), is typically performed using gas chromatography (GC) coupled with a sensitive detector. The following table summarizes the performance characteristics of common methods used for the analysis of VOCs, which can be considered representative for **pentachloroethane** analysis.

Method	Principle	Matrix	Limit of Detection (LOD)	Precision	Accuracy/Recovery
NIOSH 2517	GC with Electron Capture Detector (ECD)	Air	0.004 µg per sample[1]	Overall Precision (SrT): 0.075[1]	Accuracy: ± 15%; Mean Recoveries: 97.0% - 105%[1]
EPA 8260B	GC with Mass Spectrometry (GC/MS)	Solid Waste, Water, Air	Method Detection Limits (MDLs) for VOCs are typically in the low µg/L range for water samples.[2][3]	Precision for VOCs is generally characterized by a relative standard deviation (RSD) of less than 10%.[4]	Recoveries for VOCs are generally within the 70-130% acceptance limits.[4]
EPA 524.2	Purge and Trap GC/MS	Drinking Water	Method Detection Limits (MDLs) for VOCs range from approximately 0.02 to 1.6 µg/L.[5]	Precision is generally high, with relative standard deviations (%RSD) for VOCs well below 15%. [3]	Accuracy for VOCs is typically within ±30% of the true value.[6]

Note: Performance characteristics for EPA methods are based on general performance for volatile organic compounds and may vary for the specific analysis of **pentachloroethane**.

Experimental Protocols: NIOSH Method 2517 for Pentachloroethane in Air

This section details the experimental protocol for NIOSH Method 2517, a widely used method for the determination of **pentachloroethane** in workplace air.

1. Principle: A known volume of air is drawn through a solid sorbent tube to trap the **pentachloroethane** vapors. The analyte is then desorbed from the sorbent with a suitable solvent and analyzed by gas chromatography with an electron capture detector (GC-ECD).

2. Reagents and Materials:

- **Pentachloroethane**: 96% pure or higher.
- Hexane: Distilled in glass.
- Sorbent Tubes: Borosilicate glass tubes containing two sections of an appropriate sorbent (e.g., Porapak R), with a front section and a smaller back section.^[7]
- Personal Sampling Pump: Calibrated and capable of sampling at a known flow rate.
- Gas Chromatograph (GC): Equipped with an electron capture detector (ECD).
- GC Column: Capable of separating **pentachloroethane** from other components.
- Vials, syringes, and other standard laboratory glassware.

3. Sampling Procedure:

- Calibrate each personal sampling pump with a representative sorbent tube in line.
- Break the ends of the sorbent tube immediately before sampling.
- Attach the sorbent tube to the personal sampling pump with flexible tubing, ensuring the smaller section is closer to the pump.
- Sample at an accurately known flow rate for a total sample size of 1 to 10 liters.^[7]
- After sampling, cap the ends of the tube and pack securely for shipment to the laboratory.

4. Sample Preparation:

- Upon receipt at the laboratory, refrigerate the samples.
- Place the front and back sorbent sections of the sampler tube in separate vials.[\[1\]](#)
- Add a precise volume of hexane (e.g., 2.0 mL) to each vial.
- Allow the vials to stand in an ultrasonic bath for 30 minutes to aid desorption.[\[1\]](#)

5. Instrumental Analysis:

- Set up the gas chromatograph according to the manufacturer's recommendations and the specific conditions for **pentachloroethane** analysis.
- Inject an aliquot of the sample extract into the GC.
- Identify and quantify the **pentachloroethane** peak based on its retention time and comparison with calibration standards.

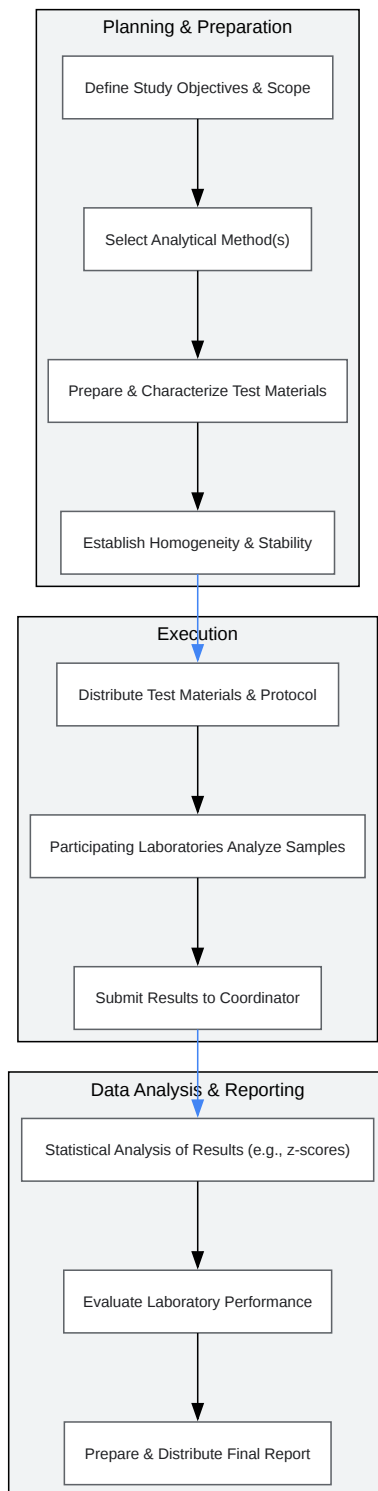
6. Calibration and Quality Control:

- Calibrate the GC daily with at least five working standards covering the expected concentration range of the samples.
- Determine the desorption efficiency (DE) for each lot of sorbent used.
- Analyze field blanks and media blanks along with the samples to check for contamination.
- Analyze quality control blind spikes and analyst spikes to ensure the calibration and recovery are in control.[\[8\]](#)

Mandatory Visualization: Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study for **pentachloroethane** analysis.

Inter-laboratory Comparison Workflow for Pentachloroethane Analysis

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Caption: Workflow of an inter-laboratory comparison study.

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- To cite this document: BenchChem. [A Guide to Inter-laboratory Comparison of Pentachloroethane Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166500#inter-laboratory-comparison-of-pentachloroethane-analysis]

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